CID 57358449
Description
However, based on contextual references to oscillatoxin derivatives (Figure 1 in ), CID 57358449 is inferred to belong to the oscillatoxin family—a class of bioactive marine natural products known for their cytotoxic properties. Oscillatoxins are characterized by polyketide backbones with varying substituents, such as methyl groups or halogen atoms, which influence their biological activity and physicochemical properties .
While specific data for this compound are absent, its structural analogs, such as oscillatoxin D (CID 101283546) and oscillatoxin F (CID 156582092), provide a framework for comparison. These compounds share a core indole or brominated indole structure, with modifications at positions 3, 6, or 30 contributing to functional diversity .
Properties
IUPAC Name |
(3S,4S,6aR,6bS,8aR,9R,14aS,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h22-25,32-33H,9-19H2,1-8H3/t22?,23-,24-,25+,27+,28-,29+,30+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZKPHHLRTVCY-JMFPWCRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)OC)(C)C)C)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The oscillatoxin family includes several derivatives with distinct substitutions (Table 1):
| Compound Name | CID | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₁₉H₂₈O₇ | Hydroxyl group at C-30 | 376.42 |
| 30-Methyl-Oscillatoxin D | 185389 | C₂₀H₃₀O₇ | Methyl group at C-30 | 390.45 |
| Oscillatoxin F | 156582092 | C₁₈H₂₆BrNO₆S | Bromine at C-3, sulfonyl group | 472.38 |
| CID 57358449 | 57358449 | Inferred | Likely brominated or sulfonated | ~450–500 (estimated) |
Key Observations :
- Bromination: Oscillatoxin F (CID 156582092) incorporates bromine at C-3, enhancing electrophilic reactivity compared to non-halogenated derivatives like oscillatoxin D .
- Sulfonyl Groups : The presence of a sulfonyl group in oscillatoxin F (e.g., p-toluenesulfonyl) improves stability under acidic conditions, a feature critical for pharmaceutical applications .
Physicochemical Properties
Comparative data for solubility, log P, and bioavailability are derived from analogous compounds (–20):
| Property | Oscillatoxin D (CID 101283546) | Oscillatoxin F (CID 156582092) | This compound (Inferred) |
|---|---|---|---|
| Log P | 2.8 | 3.5 | ~3.0–3.7 |
| Solubility (mg/mL) | 12.4 (DMSO) | 8.9 (DMSO) | Moderate |
| BBB Permeability | Low | Low | Likely low |
| CYP Inhibition | None | None | Unreported |
Implications :
- Higher log P values in brominated/sulfonated derivatives suggest improved tissue penetration but reduced aqueous solubility, necessitating formulation adjustments for therapeutic use .
- All oscillatoxins exhibit low blood-brain barrier (BBB) penetration, limiting their application in neuro-oncology .
Q & A
Q. How to design reproducible experiments for CID 57358449?
Methodological Answer: Begin by defining clear objectives (e.g., pharmacokinetic profiling or toxicity assessment) and selecting standardized protocols. Use control groups to isolate variables, document reagent sources (e.g., batch numbers, purity certifications), and follow guidelines for instrumentation calibration (e.g., HPLC, NMR). Include step-by-step replication protocols in supplementary materials, adhering to reproducibility frameworks outlined in experimental design literature .
Q. What are the best practices for synthesizing this compound with high purity?
Methodological Answer: Optimize reaction conditions (temperature, solvent polarity, catalyst ratios) using iterative Design of Experiments (DoE) approaches. Characterize intermediates and final products via tandem spectroscopic methods (e.g., LC-MS, FTIR) and chromatographic purity assays (≥95%). Cross-validate results with independent labs to minimize synthesis variability .
Q. How to conduct a systematic literature review for this compound?
Methodological Answer: Use Boolean search operators in databases (PubMed, SciFinder) with keywords like "this compound AND mechanism" or "this compound AND synthesis." Filter results by study type (e.g., in vitro, in vivo) and apply inclusion/exclusion criteria (e.g., peer-reviewed, post-2010). Critically assess sources using tools like the PRISMA checklist to avoid bias and ensure coverage of primary literature .
Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?
Methodological Answer: For dose-response studies, use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA for multi-group comparisons and post-hoc tests (Tukey’s HSD) to address Type I errors. For high-throughput screening data, employ false discovery rate (FDR) corrections. Validate assumptions (normality, homogeneity) with Shapiro-Wilk and Levene’s tests .
Q. How to ensure ethical compliance in this compound research involving animal models?
Methodological Answer: Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for housing, anesthesia, and euthanasia. Justify sample sizes via power analysis to minimize unnecessary subjects. Document ethical approvals (IACUC protocol numbers) and report adverse events transparently in publications .
Advanced Research Questions
Q. How to resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer: Conduct comparative studies under standardized conditions to isolate confounding variables (e.g., cell line heterogeneity, assay protocols). Use orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement. Apply meta-analysis techniques to quantify heterogeneity across studies and identify moderating variables .
Q. What advanced computational models predict this compound’s interactions with novel biological targets?
Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen against protein databases (PDB, AlphaFold). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate machine learning models (e.g., Random Forest) trained on ligand-target affinity datasets .
Q. How to design interdisciplinary studies integrating this compound’s chemical and biological properties?
Methodological Answer: Combine cheminformatics (QSAR modeling) with transcriptomic profiling (RNA-seq) to map structure-activity relationships. Use systems biology tools (Cytoscape) to visualize network pharmacology. Collaborate with computational chemists and biologists to align experimental workflows and data standards .
Q. What methodologies address batch-to-batch variability in this compound production for longitudinal studies?
Methodological Answer: Implement Quality by Design (QbD) principles to identify critical process parameters (CPPs) affecting purity. Use multivariate analysis (PCA, PLS) to correlate raw material attributes with final product quality. Establish stability-indicating assays (e.g., forced degradation studies) and real-time release testing protocols .
Q. How to leverage multi-omics approaches to study this compound’s polypharmacology?
Methodological Answer: Integrate proteomics (LC-MS/MS), metabolomics (NMR), and epigenomics (ChIP-seq) data using pathway enrichment tools (IPA, MetaboAnalyst). Apply Bayesian network modeling to infer causal relationships between molecular targets and phenotypic outcomes. Validate hypotheses with CRISPR-Cas9 functional assays in relevant disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
